BenchChemオンラインストアへようこそ!

Avanbulin

Microtubule Dynamics Tubulin Polymerization Mechanism of Action

Avanbulin (BAL27862) is the only microtubule-destabilizing agent that retains full antiproliferative potency in cancer models resistant to taxanes and vinca alkaloids while achieving a 1:1 brain-to-plasma ratio. Its distinct binding kinetics at the colchicine site, EB1-dependent activity, and circumvention of MDR1-mediated resistance make it indispensable for glioblastoma research, drug-resistant tumor studies, and next-generation ADC payload development. Do not substitute with generic colchicine-site agents.

Molecular Formula C20H17N7O2
Molecular Weight 387.4 g/mol
CAS No. 798577-91-0
Cat. No. B1683846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanbulin
CAS798577-91-0
SynonymsBAL27862;  BAL-27862;  BAL 27862;  Avanbulin
Molecular FormulaC20H17N7O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N
InChIInChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26)
InChIKeyLSFOZQQVTWFMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avanbulin (CAS 798577-91-0) Baseline: A Colchicine-Site Tubulin Inhibitor with a Unique Preclinical Profile


Avanbulin (BAL27862) is a synthetic, small-molecule microtubule-destabilizing agent that binds to the colchicine site on β-tubulin, inhibiting tubulin assembly [1]. It is the active moiety of the lysine prodrug lisavanbulin (BAL101553), which has advanced to Phase 2 clinical evaluation for glioblastoma and solid tumors [2]. Avanbulin exhibits a distinct mechanism of action on microtubule dynamics compared to classic microtubule-targeting agents (MTAs) and retains activity in multiple cancer models resistant to taxanes and vinca alkaloids [3]. The compound (MW 387.4) is lipophilic and demonstrates efficient brain penetration in preclinical models [4].

Why Avanbulin Cannot Be Substituted by Generic Microtubule Inhibitors for Research or Procurement


Despite sharing the colchicine binding site, Avanbulin produces a distinct microtubule phenotype compared to colchicine, paclitaxel, and vinblastine [1]. Generic substitution is scientifically unsound because Avanbulin binds tubulin with different kinetics than colchicine and does not induce tubulin oligomer formation like vinblastine [2]. Critically, Avanbulin retains full antiproliferative potency in cancer models with acquired resistance to taxanes (up to 35-fold) and vinca alkaloids, which would be ineffective in these contexts [3]. Furthermore, its ability to achieve brain-to-plasma ratios of ~1:1 in vivo is a key differentiator from many standard MTAs with poor CNS penetration [4].

Avanbulin vs. Comparators: Quantitative Evidence for Scientific Differentiation


Direct Comparison: Avanbulin vs. Vinblastine and Colchicine in Tubulin Polymerization Inhibition

Avanbulin (BAL27862) inhibits tubulin assembly with an IC50 of 1.4 μM at 37°C, which is directly comparable to values for vinblastine (2.7 ± 0.2 μM) and colchicine (~3-9 μM range) under similar conditions, confirming its potent activity at the target level [1]. The X-ray crystal structure confirms competitive binding with colchicine at the intradimer interface, yet kinetic and phenotypic analyses demonstrate distinct downstream effects on microtubule organization [2].

Microtubule Dynamics Tubulin Polymerization Mechanism of Action

Binding Affinity: Avanbulin vs. Colchicine - A Competitive but Kinase-Distinct Interaction

Avanbulin binds to unassembled tubulin with a dissociation constant (Kd) of 244 ± 30 nM and a stoichiometry of 1 mol/mol tubulin [1]. In competitive binding studies, Avanbulin and colchicine demonstrate competition for the same site, with Avanbulin exhibiting an apparent Ki of 1.8 μM against colchicine binding [2]. Despite this shared site, Avanbulin's binding kinetics are distinct from colchicine, and it does not induce tubulin oligomer formation, unlike vinblastine [1].

Tubulin Binding Colchicine Site Drug-Target Interaction

Retained Potency in Taxane- and Vinca-Alkaloid-Resistant Cancer Models

Avanbulin retains full activity in multiple cancer cell line variants with acquired resistance to taxanes (e.g., 1A9/TxTP50 ovarian cells, which are ~35-fold resistant to taxanes) and vinca alkaloids [1]. In contrast, these same resistant lines show high-level resistance to paclitaxel and vinblastine. Furthermore, Avanbulin's activity is not affected by P-glycoprotein (MDR1)-mediated efflux, a major mechanism of resistance for taxanes and vinca alkaloids [2]. Evidence of resistance to Avanbulin (3-fold) was only detected in one ovarian cancer variant (OVCAR-3/TxTP5), which was also cross-resistant to taxanes (8-fold), vinca alkaloids (4-fold), and colchicine (2-fold) [1].

Drug Resistance Multidrug Resistance (MDR) Cancer Chemotherapy

Superior Brain Penetration: In Vivo Brain-to-Plasma Ratio Quantified

Avanbulin is a lipophilic small molecule that achieves excellent brain distribution in vivo. Following intravenous administration in mice, brain and plasma concentrations were nearly equivalent, with a brain Cmax of 6.86 μg/g and a plasma Cmax of 7.34 μg/mL, yielding a brain-to-plasma ratio of approximately 1 [1]. This is a critical differentiator from many standard MTAs, such as paclitaxel and vincristine, which are known substrates of P-glycoprotein and exhibit very poor CNS penetration [2]. The prodrug lisavanbulin further demonstrates this property, with reported brain-to-plasma ratios of 1.3 and 1.6 at 2 and 6 hours post-dose in mice .

Blood-Brain Barrier CNS Penetration Pharmacokinetics

EB1-Dependent Anti-Migratory and Pro-Differentiation Activity in Glioblastoma Stem-like Cells

Avanbulin demonstrates a unique functional selectivity: it inhibits migration and colony formation of glioblastoma cancer stem-like cells (CSLCs) at subcytotoxic concentrations (6 nM and 20 nM) only in cells with high expression of the microtubule plus-end binding protein EB1 [1]. In EB1-downregulated cells, this anti-migratory effect is lost unless cytotoxic concentrations are used. This EB1-dependent activity correlates with the induction of astrocytic differentiation in the GBM6 model and is linked to improved survival in orthotopic xenograft models [2]. While not a direct comparator study, this EB1-dependent mechanism is not a reported feature of standard MTAs like vincristine or paclitaxel [3].

Glioblastoma Cancer Stem Cells EB1 Biomarker

Optimal Scientific and Industrial Applications for Avanbulin Based on Its Differentiated Profile


Investigating Microtubule Dynamics in Taxane- or Vinca-Resistant Cancer Models

Avanbulin is the agent of choice for researchers working with cancer cell lines or patient-derived xenografts (PDXs) that have acquired resistance to standard-of-care microtubule inhibitors (e.g., paclitaxel, vincristine). Its retained potency in cells with P-glycoprotein overexpression or tubulin mutations (see Evidence Item 3) makes it an essential tool for studying alternative microtubule-targeting strategies and for validating resistance-reversal hypotheses [1].

In Vivo Pharmacological Studies Targeting CNS Malignancies (e.g., Glioblastoma)

For studies requiring a microtubule-targeting agent that can effectively cross the blood-brain barrier, Avanbulin is the logical selection over taxanes and vinca alkaloids. Its documented 1:1 brain-to-plasma ratio in preclinical models (see Evidence Item 4) enables meaningful interrogation of microtubule disruption in orthotopic glioblastoma models and other CNS cancers [2]. The availability of a clinical-stage oral prodrug (lisavanbulin) further supports translational research.

Investigating EB1 as a Predictive Biomarker in Glioblastoma and Other Cancers

Avanbulin's unique EB1-dependent activity (see Evidence Item 5) positions it as a specialized probe for studying the role of the microtubule plus-end tracking protein EB1 in cancer cell migration, invasion, and stemness. Researchers screening for or validating EB1 as a predictive biomarker will find Avanbulin to be an indispensable, mechanism-specific tool that generic colchicine-site binders cannot replace [3].

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

Given its distinct tubulin-binding site (colchicine domain, separate from the vinca-binding domain of MMAE) and its ability to circumvent MDR1-mediated resistance, Avanbulin represents a high-value payload candidate for next-generation ADCs. Its use in R&D for designing ADCs with improved efficacy in multi-drug resistant tumors is a key industrial application, leveraging the evidence that it is not an MDR1 substrate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avanbulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.